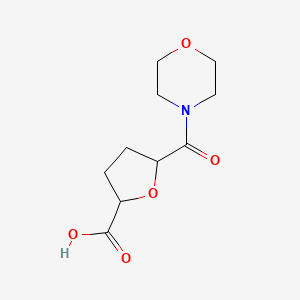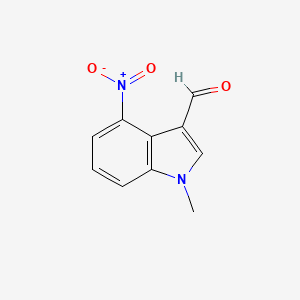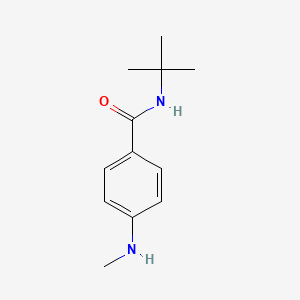
3-((3-Methylpentan-2-yl)amino)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a thiolane ring and an amino group
Méthodes De Préparation
The synthesis of 3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione typically involves the reaction of 3-methylpentan-2-amine with a thiolane derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiolane derivatives.
Applications De Recherche Scientifique
3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiolane derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with enzymes and proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione can be compared with similar compounds such as:
3-Methylpentan-2-amine: This compound shares the same amino group but lacks the thiolane ring, making it less versatile in chemical reactions.
Thiolane derivatives: Compounds with similar thiolane rings but different substituents can have varying chemical and biological properties.
Propriétés
Formule moléculaire |
C10H21NO2S |
|---|---|
Poids moléculaire |
219.35 g/mol |
Nom IUPAC |
N-(3-methylpentan-2-yl)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C10H21NO2S/c1-4-8(2)9(3)11-10-5-6-14(12,13)7-10/h8-11H,4-7H2,1-3H3 |
Clé InChI |
OEQRCJNYXISDFM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)NC1CCS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13217737.png)






![4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13217788.png)





![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13217812.png)
